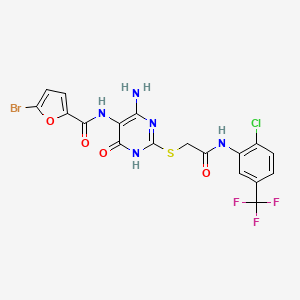
2-((2,4-Difluorobenzyl)amino)-2-oxoéthyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate is an organic compound that features both fluorine and chlorine substituents on its benzene rings
Applications De Recherche Scientifique
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the key intermediates, 2,4-difluorobenzylamine and 2,4-dichlorobenzoic acid. The final product is obtained through a condensation reaction between these intermediates under controlled conditions.
-
Preparation of 2,4-Difluorobenzylamine
Starting Material: 2,4-Difluorobenzonitrile
Reaction: Reduction using hydrogen gas in the presence of a palladium catalyst.
Conditions: Room temperature and atmospheric pressure.
-
Preparation of 2,4-Dichlorobenzoic Acid
Starting Material: 2,4-Dichlorotoluene
Reaction: Oxidation using potassium permanganate.
Conditions: Heated under reflux.
-
Condensation Reaction
Reagents: 2,4-Difluorobenzylamine and 2,4-Dichlorobenzoic acid.
Catalyst: Dicyclohexylcarbodiimide (DCC).
Conditions: Room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogen gas (Cl2, Br2) for halogenation.
Major Products
Oxidation: 2,4-Dichlorobenzoic acid derivatives.
Reduction: 2-((2,4-Difluorobenzyl)amino)-2-hydroxyethyl 2,4-dichlorobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of the compound.
2,4-Dichlorobenzoic Acid: Another precursor used in the synthesis.
2,4-Dichlorobenzyl Alcohol: Shares structural similarities and is used in similar applications.
Uniqueness
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate is unique due to the presence of both fluorine and chlorine substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and potential efficacy in various applications compared to its analogs.
Propriétés
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F2NO3/c17-10-2-4-12(13(18)5-10)16(23)24-8-15(22)21-7-9-1-3-11(19)6-14(9)20/h1-6H,7-8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWFEQJFNTUSQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2355997.png)




![3-[[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2356004.png)
